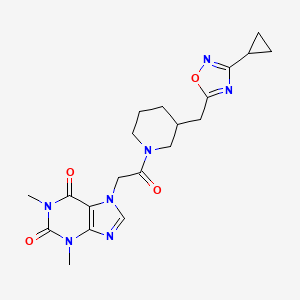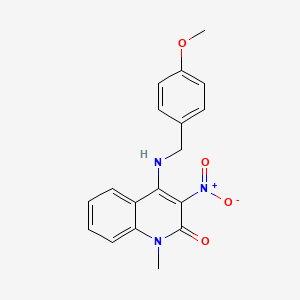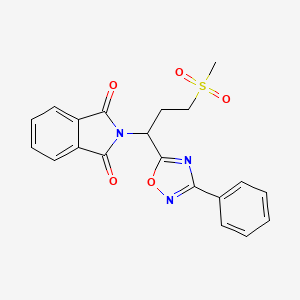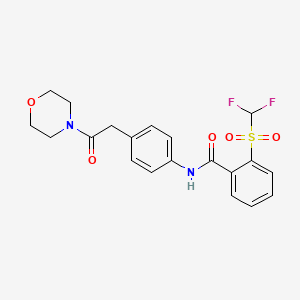![molecular formula C17H27N7O2 B2573668 (S)-tert-Butyl 4-(6-amino-1,3-diméthyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-méthylpipérazine-1-carboxylate CAS No. 1616415-40-7](/img/structure/B2573668.png)
(S)-tert-Butyl 4-(6-amino-1,3-diméthyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-méthylpipérazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-tert-Butyl 4-(6-amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate: is a complex organic compound characterized by its intricate molecular structure
Applications De Recherche Scientifique
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its complex structure and reactivity make it a valuable tool for studying molecular interactions and developing new therapeutic agents.
Mécanisme D'action
Target of Action
The primary target of the compound (S)-tert-Butyl 4-(6-amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition is an appealing target for cancer treatment .
Mode of Action
(S)-tert-Butyl 4-(6-amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate interacts with CDK2, inhibiting its activity . This inhibition leads to a significant alteration in cell cycle progression, in addition to apoptosis induction within cancer cells .
Biochemical Pathways
The compound’s action on CDK2 affects the cell cycle progression pathway . By inhibiting CDK2, the compound disrupts the normal cell cycle, leading to cell cycle arrest and apoptosis . This disruption of the cell cycle is particularly detrimental to rapidly dividing cells, such as cancer cells .
Pharmacokinetics
The compound has shown significant inhibitory activity against cancer cell lines, suggesting that it has good bioavailability .
Result of Action
The result of the compound’s action is a significant reduction in the growth of cancer cells . Most notably, the compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cancer cell lines . It also induces apoptosis within these cells .
Analyse Biochimique
Biochemical Properties
The compound has been reported to interact with CDK2 (Cyclin-Dependent Kinase 2), a key regulator of the cell cycle . It acts as an inhibitor of CDK2, thereby affecting the progression of the cell cycle . The compound’s interaction with CDK2 suggests that it may have a role in biochemical reactions involving cell cycle regulation .
Cellular Effects
In terms of cellular effects, (S)-tert-Butyl 4-(6-amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate has been shown to inhibit the growth of various cell lines, including MCF-7 and HCT-116 . This suggests that the compound may influence cell function by affecting cell proliferation .
Molecular Mechanism
The molecular mechanism of action of this compound is believed to be related to its inhibitory effect on CDK2 . By inhibiting CDK2, the compound can affect the cell cycle, potentially leading to cell cycle arrest and apoptosis .
Temporal Effects in Laboratory Settings
While specific temporal effects of this compound in laboratory settings have not been reported, its inhibitory effects on cell growth suggest that it may have long-term effects on cellular function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidine core This can be achieved through a cyclization reaction involving appropriate precursors such as amines and diketones
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or chromium(VI) compounds can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using various alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Introduction of different alkyl or aryl groups.
Comparaison Avec Des Composés Similaires
Pyrazolo[3,4-d]pyrimidines without the piperazine ring
Compounds with different substituents on the pyrazolo[3,4-d]pyrimidine core
Analogues with varying alkyl or aryl groups
(S)-tert-Butyl 4-(6-amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate , highlighting its synthesis, reactions, applications, and unique properties
Propriétés
IUPAC Name |
tert-butyl (3S)-4-(6-amino-1,3-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N7O2/c1-10-9-23(16(25)26-17(3,4)5)7-8-24(10)14-12-11(2)21-22(6)13(12)19-15(18)20-14/h10H,7-9H2,1-6H3,(H2,18,19,20)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZCWZVSAVPVOW-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=NC(=NC3=C2C(=NN3C)C)N)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1C2=NC(=NC3=C2C(=NN3C)C)N)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[3-[(4-Acetyl-1,4-diazepan-1-yl)methyl]piperidin-1-yl]-2-chloropropan-1-one](/img/structure/B2573585.png)



![6-Phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B2573592.png)

![[2-Oxo-2-(2,4,6-trimethylphenyl)ethyl] 4-formylbenzoate](/img/structure/B2573597.png)
![4-ETHYL-N-(4-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE](/img/structure/B2573599.png)

![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2573601.png)
![8-(3,4-dimethylphenyl)-1,7-dimethyl-3-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2573603.png)

![(R)-Spiro[2.4]heptan-4-ol](/img/structure/B2573607.png)
![N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2573608.png)
